ethyl 2-(4-nitro-1H-pyrazol-1-yl)butanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-nitropyrazol-1-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-3-8(9(13)16-4-2)11-6-7(5-10-11)12(14)15/h5-6,8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVVOTBVCOOVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C=C(C=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of Pyrazole Butanoate Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁴N)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For ethyl 2-(4-nitro-1H-pyrazol-1-yl)butanoate, a combination of ¹H, ¹³C, and ¹⁴N NMR experiments would offer a complete structural picture.
Analysis of Chemical Shifts, Coupling Patterns, and Spin-Spin Interactions
In ¹H NMR spectroscopy, the chemical shift (δ) of a proton provides insight into its electronic environment. The protons on the pyrazole (B372694) ring are expected to appear in the aromatic region of the spectrum. The presence of the electron-withdrawing nitro group at the C4 position would significantly influence the chemical shifts of the adjacent ring protons. The protons of the ethyl butanoate chain would exhibit characteristic signals in the aliphatic region. For instance, the methylene (B1212753) protons (-CH₂-) of the ethyl group would appear as a quartet due to coupling with the neighboring methyl protons (-CH₃), which in turn would appear as a triplet. The methine proton (-CH-) at the chiral center of the butanoate moiety would likely appear as a multiplet due to coupling with adjacent methylene protons.
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the pyrazole ring carbons would be influenced by the nitrogen atoms and the nitro group. The carbonyl carbon of the ester group is expected to have a characteristic downfield chemical shift.
¹⁴N NMR, although less common, could provide direct information about the nitrogen atoms in the pyrazole ring and the nitro group, offering further confirmation of the electronic structure.
Interactive Data Table: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Pyrazole H-3 | Downfield | Singlet | - |
| Pyrazole H-5 | Downfield | Singlet | - |
| Butanoate CH | Aliphatic | Multiplet | - |
| Butanoate CH₂ | Aliphatic | Multiplet | - |
| Ethyl OCH₂ | Aliphatic | Quartet | ~7 |
| Butanoate CH₃ | Aliphatic | Triplet | ~7 |
| Ethyl CH₃ | Aliphatic | Triplet | ~7 |
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Pyrazole C=O | ~170 |
| Pyrazole C3 | ~140 |
| Pyrazole C4-NO₂ | ~150 |
| Pyrazole C5 | ~120 |
| Butanoate CH | ~50-60 |
| Ethyl OCH₂ | ~60 |
| Butanoate CH₂ | ~20-30 |
| Butanoate CH₃ | ~10-15 |
| Ethyl CH₃ | ~14 |
Application of 2D NMR Techniques for Connectivity and Spatial Relationship Assignment
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, confirming the arrangement of protons in the butanoate chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton(s). The Heteronuclear Multiple Bond Correlation (HMBC) experiment would provide information about longer-range (2-3 bond) correlations between protons and carbons, which is vital for confirming the connection between the pyrazole ring and the butanoate side chain.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1735 cm⁻¹ would indicate the presence of the ester carbonyl (C=O) group. The nitro group (NO₂) would exhibit two strong and characteristic stretching vibrations, typically around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric). The C-H stretching vibrations of the aliphatic and aromatic parts of the molecule would appear in the 3100-2850 cm⁻¹ region. Vibrations associated with the pyrazole ring (C=N and C=C stretching) would also be observable in the fingerprint region of the spectrum.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ester) | ~1735 |
| NO₂ (Asymmetric stretch) | ~1550-1500 |
| NO₂ (Symmetric stretch) | ~1350-1300 |
| C-H (Aromatic/Olefinic) | ~3100-3000 |
| C-H (Aliphatic) | ~2980-2850 |
| C-O (Ester) | ~1250-1000 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula of this compound. The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, cleavage of the butanoate side chain, and potentially the loss of the nitro group.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the crystal lattice.
Elucidation of Molecular Conformation, Tautomeric Forms, and Intermolecular Interactions
A successful X-ray crystal structure determination would provide a wealth of information. It would reveal the exact bond lengths, bond angles, and torsion angles within the molecule, defining its preferred conformation in the solid state. This would include the orientation of the butanoate side chain relative to the pyrazole ring and the conformation of the ethyl group. The planarity of the pyrazole ring and the geometry of the nitro group would also be precisely determined.
Furthermore, X-ray crystallography can identify the specific tautomeric form present in the solid state, if any are possible. The analysis of the crystal packing would reveal the nature and geometry of any intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, or van der Waals forces, which govern the macroscopic properties of the crystalline material.
Other Advanced Spectroscopic Techniques, such as Raman Spectroscopy
Raman spectroscopy serves as a powerful complementary technique to infrared (IR) spectroscopy for the structural elucidation of pyrazole-butanoate derivatives. While IR spectroscopy measures the absorption of infrared light by a molecule, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of the molecule. This technique is particularly effective for analyzing non-polar bonds and symmetric vibrations, which may be weak or inactive in IR spectra.
Detailed experimental and theoretical studies on the vibrational properties of nitropyrazoles provide a foundational understanding for interpreting the Raman spectrum of this compound. acrhem.org The analysis of the Raman spectrum focuses on identifying characteristic bands corresponding to the pyrazole ring, the nitro functional group, and the ethyl butanoate side chain. The combination of experimental data with computational methods, such as Density Functional Theory (DFT), allows for a firm assignment of the observed vibrational bands. acrhem.orgresearchgate.net
The key vibrational modes expected in the Raman spectrum of this compound are detailed below.
Detailed Research Findings
Research on related nitropyrazole compounds indicates that the Raman spectrum can be divided into several distinct regions corresponding to specific functional groups. acrhem.org
Pyrazole Ring Vibrations: The pyrazole nucleus gives rise to a series of characteristic bands. The stretching vibrations of the pyrazole ring are typically found in the 1402–1420 cm⁻¹ and 1071–1189 cm⁻¹ ranges in related derivatives. nih.gov Ring deformation modes are also observable at lower frequencies.
Nitro Group Vibrations: The nitro (NO₂) group is a strong Raman scatterer. Its vibrational modes are well-characterized. The asymmetric (ν(NO₂)asym) and symmetric (ν(NO₂)sym) stretching vibrations are prominent and typically appear in the ranges of 1491–1563 cm⁻¹ and 1304–1361 cm⁻¹, respectively, in similar pyrazole compounds. nih.gov Studies specifically on the vibrational behavior of the -NO₂ group in energetic compounds confirm these assignments and note that the scissor motion of C-NO₂ groups is generally insensitive to the rest of the molecule's structure. nih.gov
Ethyl Butanoate Side Chain Vibrations: The aliphatic side chain introduces several characteristic vibrations. The stretching of the carbonyl (C=O) group in the ester is expected to produce a strong band, typically around 1730-1750 cm⁻¹. The C-H stretching vibrations of the ethyl and butyl groups will appear in the high-frequency region of 2800–3000 cm⁻¹. Other vibrations, such as C-C stretching and CH₂/CH₃ bending modes, will contribute to the fingerprint region of the spectrum.
The following table summarizes the expected characteristic Raman shifts and their assignments for this compound, based on data from analogous structures. acrhem.orgnih.govnih.govderpharmachemica.com
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group/Component |
| C-H Stretching | 2800 - 3000 | Ethyl Butanoate Chain |
| C=O Stretching | 1730 - 1750 | Ester Carbonyl |
| NO₂ Asymmetric Stretching | 1491 - 1563 | Nitro Group |
| C=C / C=N Stretching | 1430 - 1625 | Pyrazole Ring |
| Pyrazole Ring Stretching | 1402 - 1420 | Pyrazole Ring |
| NO₂ Symmetric Stretching | 1304 - 1361 | Nitro Group |
| C-N Stretching | 1100 - 1192 | Pyrazole-Butanoate Link |
| Pyrazole Ring Stretching | 1071 - 1189 | Pyrazole Ring |
Computational and Theoretical Investigations of Ethyl 2 4 Nitro 1h Pyrazol 1 Yl Butanoate and Analogous Systems
Density Functional Theory (DFT) Calculations for Electronic and Reactive Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and reactivity indices.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of molecular stability and chemical reactivity.
For nitrated pyrazole (B372694) systems, the introduction of a nitro group (-NO2), an electron-withdrawing group, generally leads to a decrease in both the HOMO and LUMO energy levels. This effect is due to the stabilization of the molecular orbitals by the electron-withdrawing nature of the nitro substituent. Consequently, the HOMO-LUMO gap is also affected, influencing the molecule's reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
Theoretical studies on analogous nitrated pyrazole compounds have been performed using DFT calculations at the B3LYP/6-311++G** level of theory. For instance, in a study of 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine, the HOMO-LUMO energy gap was calculated to be approximately 0.13-0.14 eV, indicating a high chemical reactivity and low kinetic stability. For ethyl 2-(4-nitro-1H-pyrazol-1-yl)butanoate, it is expected that the HOMO would be localized primarily on the pyrazole ring, while the LUMO would have significant contributions from the nitro group, facilitating electronic transitions.
Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for an Analogous Nitrated Pyrazole System
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Z-isomer | -0.21833 | -0.08468 | 0.13365 |
| E-isomer | -0.22011 | -0.08306 | 0.13705 |
Data adapted from a study on 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine.
Local and global reactivity descriptors derived from DFT calculations provide detailed insights into the reactive behavior of molecules.
Fukui Functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are related to the change in electron density at a specific point in the molecule when an electron is added or removed. For a molecule like this compound, the Fukui functions would likely indicate that the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group are susceptible to electrophilic attack, while the carbon atoms of the pyrazole ring might be more prone to nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. In the case of this compound, the MEP would be expected to show a negative potential around the nitro group and the pyrazole nitrogen atoms, making them likely sites for interaction with electrophiles.
Local Average Ionization Energies (ALIE) identify the regions in a molecule from which it is easiest to remove an electron. The lowest values of ALIE correspond to the locations of the most loosely bound electrons, which are the most probable sites for electrophilic attack. For this compound, the ALIE would likely be lowest near the pyrazole ring, indicating that this is a region of high electron density and a likely site for electrophilic reactions.
Pyrazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the ring. Theoretical studies have been instrumental in understanding the factors that influence the stability of these tautomers. For substituted pyrazoles, the electronic nature of the substituents plays a significant role in determining the preferred tautomeric form.
In general, electron-donating groups tend to favor attachment to the C3 position of the pyrazole ring, while electron-withdrawing groups often stabilize the tautomer where they are at the C5 position. However, the presence of multiple substituents can lead to more complex relationships. For 4-substituted pyrazoles, the tautomeric preference can be influenced by the substituent at the 4-position. The conformational preferences of the substituents on the pyrazole ring are also a subject of theoretical investigation, as steric and electronic interactions can dictate the most stable three-dimensional arrangement of the molecule.
The synthesis of this compound involves two key reactions: the nitration of the pyrazole ring and the N-alkylation of the resulting 4-nitropyrazole. Computational methods are highly effective in predicting the regioselectivity of these reactions.
N-Alkylation: The N-alkylation of unsymmetrical pyrazoles can lead to the formation of two different regioisomers. DFT calculations have been successfully employed to predict the outcome of these reactions. By calculating the energies of the transition states for the alkylation at each of the two nitrogen atoms, the preferred site of alkylation can be determined. Studies on similar systems have shown that the regioselectivity of N-alkylation is influenced by steric and electronic factors of both the pyrazole substrate and the alkylating agent. For the alkylation of 4-nitropyrazole with ethyl 2-bromobutanoate, computational models can predict whether the alkylation will occur at the N1 or N2 position of the pyrazole ring.
Nitration: The nitration of pyrazole typically occurs at the 4-position. Theoretical studies can elucidate the mechanism of this reaction and explain the observed regioselectivity. By modeling the reaction pathway and calculating the activation energies for nitration at different positions of the pyrazole ring, it can be demonstrated that the 4-position is the most favorable site for electrophilic attack by the nitronium ion.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules, including their conformational flexibility and intermolecular interactions.
Molecular dynamics (MD) simulations can be used to explore the conformational space of this compound. By simulating the motion of the atoms over time, MD can reveal the different conformations that the molecule can adopt and the energetic barriers between them. This is particularly important for understanding the flexibility of the butanoate side chain and its orientation relative to the pyrazole ring. The conformational preferences of the molecule can influence its physical properties and its interactions with other molecules. For instance, in a study on a different nitro-pyrazole derivative, the rotational barrier between conformers was found to be in the range of 2.5-5.5 kcal/mol, indicating a degree of conformational flexibility.
Elucidation of Reaction Mechanisms, including Transition State Analysis and Intrinsic Reaction Coordinate (IRC) Calculations
The elucidation of reaction mechanisms for the synthesis and transformation of pyrazole derivatives, such as this compound, heavily relies on computational methods to map out the potential energy surface of a reaction. Transition state analysis and Intrinsic Reaction Coordinate (IRC) calculations are pivotal in this endeavor, providing a detailed picture of the reaction pathway from reactants to products.
Transition state theory posits that the rate of a chemical reaction is determined by the energy of the transition state, which is the highest energy point on the reaction coordinate. youtube.com Computational chemists employ various quantum mechanical methods, such as Density Functional Theory (DFT) and Møller-Plesset (MP) perturbation theory, to locate and characterize these transition states. nih.gov For a reaction involving the formation of a substituted pyrazole, such as the alkylation of a pyrazole ring, these calculations can reveal the precise geometry of the transition state, including bond-breaking and bond-forming distances. wuxiapptec.com For instance, in the alkylation of a pyrazole, calculations can differentiate between N1 and N2 alkylation by comparing the activation energies of the respective transition states. wuxiapptec.com A lower activation energy indicates a more favorable reaction pathway.
Once a transition state is identified and confirmed by the presence of a single imaginary frequency in the vibrational analysis, Intrinsic Reaction Coordinate (IRC) calculations are performed. youtube.comgaussian.com An IRC calculation traces the minimum energy path downhill from the transition state, connecting it to the corresponding reactant and product minima on the potential energy surface. youtube.comyoutube.com This confirms that the located transition state indeed connects the desired reactants and products and provides a visualization of the molecular motions involved in the reaction. youtube.com For a hypothetical reaction involving this compound, an IRC calculation could, for example, map the pathway of a nucleophilic aromatic substitution on the pyrazole ring, illustrating the concerted changes in bond lengths and angles as the reaction progresses.
A hypothetical reaction coordinate diagram for the N-alkylation of 4-nitro-1H-pyrazole with ethyl 2-bromobutanoate is presented below, illustrating the concepts of transition state and reaction path.
| Reaction Coordinate | Relative Energy (kcal/mol) | Key Structural Features |
| Reactants (4-nitro-1H-pyrazole + ethyl 2-bromobutanoate) | 0.0 | Separated molecules |
| Pre-reaction complex | -2.5 | Molecules in close proximity, non-covalent interactions |
| Transition State | +15.0 | Partial N-C bond formation and C-Br bond breaking |
| Post-reaction complex | -5.0 | Products in close proximity |
| Products (this compound + HBr) | -10.0 | Separated product molecules |
This table is illustrative and does not represent experimentally validated data.
Investigation of Solvent Effects on Reaction Energetics and Pathways
Solvent effects can significantly influence the energetics and pathways of chemical reactions. researchgate.net Computational chemistry provides tools to model these effects, offering insights that are crucial for understanding and optimizing reactions involving pyrazole derivatives. The choice of solvent can alter the stability of reactants, products, and transition states, thereby affecting reaction rates and selectivity.
Two primary approaches are used to model solvent effects: explicit and implicit solvation models. In the explicit solvent model, individual solvent molecules are included in the calculation, providing a detailed, atomistic picture of the solute-solvent interactions. However, this method is computationally expensive. The more common approach is the use of implicit solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD). researchgate.netresearchgate.net These models represent the solvent as a continuous dielectric medium, which simplifies the calculation while still capturing the bulk electrostatic effects of the solvent.
For reactions involving polar or charged species, such as the alkylation of pyrazoles, solvent polarity can play a critical role. nih.gov A polar solvent can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. For example, the tautomeric equilibrium of substituted pyrazoles can be significantly influenced by the solvent environment. nih.gov Computational studies can predict the relative energies of tautomers in different solvents, providing insights into their relative populations under various reaction conditions. nih.gov
The following table illustrates the hypothetical effect of different solvents on the activation energy of a reaction involving a pyrazole derivative.
| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |
| Gas Phase | 1 | 25.0 |
| Toluene | 2.4 | 22.5 |
| Dichloromethane | 8.9 | 19.0 |
| Acetonitrile | 37.5 | 16.5 |
| Water | 78.4 | 15.0 |
This table is illustrative and does not represent experimentally validated data.
Advanced Quantum Mechanical Calculations for Understanding Reaction Dynamics
Beyond the static picture provided by transition state theory, advanced quantum mechanical calculations can be employed to understand the dynamics of a chemical reaction. eurasianjournals.comeurasianjournals.com These methods simulate the time evolution of the molecular system, providing a more complete understanding of the reaction process. Molecular dynamics (MD) simulations, based on either classical force fields or quantum mechanical potentials (ab initio MD), can be used to explore the conformational space of reactants and products and to simulate the trajectory of a reaction as it unfolds over time. eurasianjournals.comeurasianjournals.com
Quantum mechanical calculations are also essential for understanding non-statistical dynamic effects, where the energy from the transition state is not rapidly redistributed among all vibrational modes of the product molecule. This can lead to product distributions that are not predicted by transition state theory alone. While computationally intensive, these methods provide the most detailed and accurate picture of a chemical reaction, bridging the gap between theoretical models and experimental observations. eurasianjournals.com
Development and Validation of Force Fields for Pyrazole-Containing Chemical Systems
While quantum mechanical calculations provide high accuracy, they are computationally expensive, especially for large systems or long-timescale simulations. eurasianjournals.com Molecular mechanics, which uses empirical force fields to describe the potential energy of a system, offers a computationally efficient alternative for studying large molecules and condensed-phase systems. eurasianjournals.com A force field is a set of parameters and equations that describe the energy of a molecule as a function of its atomic coordinates.
The development of an accurate force field for a specific class of molecules, such as pyrazole-containing systems, is a multi-step process. semanticscholar.orgacs.org It typically involves:
Functional Form Selection: Choosing an appropriate mathematical form for the potential energy function, which includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).
Parameterization: Determining the values of the parameters in the force field. This is often done by fitting the force field to a large set of data from high-level quantum mechanical calculations and/or experimental data. semanticscholar.orgacs.org For pyrazoles, this would involve calculations on a variety of substituted pyrazole structures to derive parameters for bond lengths, angles, and dihedral angles involving the pyrazole ring. Partial atomic charges, which are crucial for describing electrostatic interactions, are often derived from fitting to the quantum mechanically calculated electrostatic potential. semanticscholar.orgacs.org
Validation: Testing the performance of the new force field by comparing its predictions for a range of properties against experimental data or high-level quantum mechanical calculations that were not used in the parameterization process. semanticscholar.orgacs.org This could include comparing calculated and experimental densities, heats of vaporization, and conformational energies for a set of pyrazole derivatives.
Several general-purpose force fields, such as AMBER and CHARMM, have been extended to include parameters for heterocyclic compounds. acs.orgnih.gov However, for specific and accurate studies of pyrazole-containing systems, the development of a dedicated force field or the refinement of existing parameters is often necessary. semanticscholar.org An accurate force field for this compound would enable large-scale simulations to study its interactions with biological macromolecules or its behavior in different solvent environments.
Below is a hypothetical table of force field parameters for the pyrazole ring.
| Atom Types | Bond Stretch (kcal/mol/Ų) | Angle Bend (kcal/mol/rad²) |
| N1-N2 | 450 | - |
| N2-C3 | 520 | - |
| C3-C4 | 480 | - |
| C4-C5 | 490 | - |
| C5-N1 | 510 | - |
| N1-N2-C3 | 70 | - |
| N2-C3-C4 | 75 | - |
| C3-C4-C5 | 80 | - |
| C4-C5-N1 | 78 | - |
| C5-N1-N2 | 72 | - |
This table is illustrative and does not represent a complete or validated force field.
Ethyl 2 4 Nitro 1h Pyrazol 1 Yl Butanoate As a Building Block in Complex Organic Synthesis
Design and Synthesis of Advanced Pyrazole-Containing Chemical Architectures
The synthesis of advanced chemical architectures based on pyrazole (B372694) scaffolds is a significant area of research due to the wide-ranging applications of pyrazole derivatives. While specific literature detailing the use of ethyl 2-(4-nitro-1H-pyrazol-1-yl)butanoate in the synthesis of complex architectures is limited, the general reactivity of the nitropyrazole and butanoate groups allows for theoretical design pathways.
The 4-nitro-1H-pyrazole core is a key functional component. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the pyrazole ring, making it susceptible to certain nucleophilic substitution reactions or reductions to an amino group, which can then be further functionalized. The pyrazole ring itself, with its two adjacent nitrogen atoms, can act as a ligand for metal coordination.
The synthesis of such compounds often involves the N-alkylation of a pre-formed 4-nitropyrazole with a suitable ethyl 2-halobutanoate. The reaction conditions for such syntheses are critical to ensure regioselectivity at the desired nitrogen atom of the pyrazole ring.
Table 1: Potential Synthetic Routes for Pyrazole-Containing Architectures
| Starting Material | Reagent | Product Type | Potential Application Area |
| 4-nitro-1H-pyrazole | Ethyl 2-bromobutanoate | This compound | Precursor for further synthesis |
| Ethyl 2-(4-amino-1H-pyrazol-1-yl)butanoate | Di-tert-butyl dicarbonate | Boc-protected amino pyrazole | Intermediate for peptide synthesis |
| This compound | Reducing agents (e.g., SnCl2, H2/Pd) | Ethyl 2-(4-amino-1H-pyrazol-1-yl)butanoate | Building block for pharmaceuticals |
Strategies for Further Derivatization of the Butanoate Moiety for Synthetic Diversity
The ethyl butanoate moiety of the molecule provides another handle for achieving synthetic diversity. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups.
Hydrolysis and Amide Coupling: Hydrolysis of the ethyl ester under acidic or basic conditions yields 2-(4-nitro-1H-pyrazol-1-yl)butanoic acid. This carboxylic acid is a versatile intermediate that can be coupled with various amines using standard peptide coupling reagents (e.g., DCC, EDC) to form a diverse library of amides. These amides could be designed to have specific biological activities or material properties.
Reduction: The ester can be reduced to the corresponding alcohol, 2-(4-nitro-1H-pyrazol-1-yl)butan-1-ol, using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in etherification or esterification reactions to introduce new functionalities.
Table 2: Derivatization Strategies for the Butanoate Moiety
| Reaction Type | Reagents | Product Functional Group |
| Hydrolysis | HCl or NaOH | Carboxylic Acid |
| Amide Coupling | Amine, DCC/EDC | Amide |
| Reduction | LiAlH₄ | Alcohol |
| Esterification | Alcohol, Acid catalyst | New Ester |
Development of Ligands for Coordination Chemistry (Non-Biological Applications)
The pyrazole ring in this compound contains two nitrogen atoms that can coordinate to metal ions, making it a potential ligand for the development of coordination complexes. The electron-withdrawing nitro group can modulate the electron density on the pyrazole ring, thereby influencing the coordination properties of the ligand and the stability and reactivity of the resulting metal complexes.
While there is no specific literature on the coordination chemistry of this exact molecule, related pyrazole derivatives have been extensively used to create a wide range of metal-organic frameworks (MOFs) and coordination polymers. By modifying the butanoate moiety, it is possible to introduce additional coordinating groups, leading to the formation of polydentate ligands that can form more complex and stable metal complexes.
Integration into Supramolecular Assemblies (Non-Biological Applications)
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The structure of this compound offers several features that could be exploited for the construction of supramolecular assemblies. The pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. The nitro group can also act as a hydrogen bond acceptor.
Applications in Materials Science (Non-Biological Applications)
The presence of the energetic nitro group in conjunction with the stable pyrazole ring suggests potential applications in materials science, particularly in the field of energetic materials. Nitropyrazoles are a well-known class of energetic compounds. The properties of such materials are highly dependent on the number and position of nitro groups, as well as other substituents on the pyrazole ring.
While the specific energetic properties of this compound have not been reported, its synthesis and derivatization could lead to the development of new materials with tailored energetic performance and sensitivity. Furthermore, the ability to form coordination polymers and supramolecular assemblies opens up possibilities for creating novel functional materials with applications in areas such as gas storage, catalysis, and sensing.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for ethyl 2-(4-nitro-1H-pyrazol-1-yl)butanoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between 4-nitro-1H-pyrazole and ethyl 2-bromobutanoate derivatives. Key steps include:
- Using a base (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF at 60–80°C to facilitate substitution .
- Optimizing reaction time (12–24 hours) and stoichiometric ratios (1:1.2 pyrazole:bromobutanoate) to minimize side products .
- Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with nitro group signals typically appearing at δ 8.5–9.0 ppm (¹H) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Nitro group stretches (1520–1350 cm⁻¹) and ester carbonyl peaks (1740–1720 cm⁻¹) validate functional groups .
Q. What preliminary biological assays are recommended to screen for bioactivity?
- Methodological Answer :
- Antimicrobial Testing : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) determination .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity at 24–72-hour exposures .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases to evaluate IC₅₀ values .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro group position, ester chain length) influence biological activity and target selectivity?
- Methodological Answer :
- Nitro Group : The 4-nitro substituent enhances electron-withdrawing effects, increasing reactivity in nucleophilic aromatic substitution. Comparative studies with chloro/methyl analogs show nitro derivatives exhibit superior kinase inhibition .
- Ester Chain : Elongating the butanoate chain improves lipophilicity (logP), enhancing membrane permeability in cellular assays .
- Structure-Activity Relationship (SAR) : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like P2Y12 receptors, guiding rational design .
Q. What advanced techniques are used to study the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (ka/kd) to immobilized receptors .
- X-ray Crystallography : Resolves 3D structures of compound-protein complexes (e.g., with cyclooxygenase-2), identifying key hydrogen bonds and π-π interactions .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
Q. How can coupling reactions (e.g., Suzuki-Miyaura) expand the compound’s utility in drug discovery?
- Methodological Answer :
- Suzuki Coupling : React the pyrazole’s iodine or bromine substituent with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis in THF/H₂O (80°C, 12 hours) to generate biaryl derivatives .
- Applications : Coupled products show enhanced anticancer activity (e.g., 10-fold lower IC₅₀ in HT-29 colon cancer cells) and improved pharmacokinetic profiles .
Q. What strategies mitigate contradictions in experimental data (e.g., variable IC₅₀ values across studies)?
- Methodological Answer :
- Standardized Protocols : Use identical cell lines (e.g., ATCC-certified), culture conditions, and DMSO concentrations (<0.1%) to reduce variability .
- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify outliers and consensus mechanisms .
- In Silico Validation : Molecular dynamics simulations (e.g., GROMACS) reconcile discrepancies by modeling compound-receptor flexibility under physiological conditions .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
